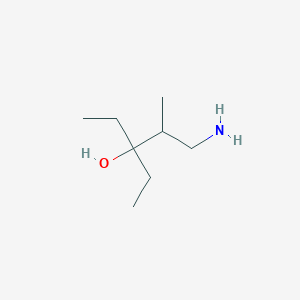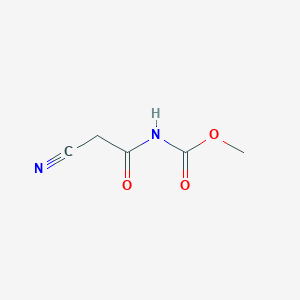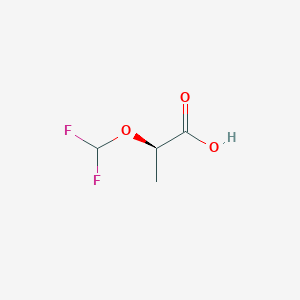![molecular formula C8H13Br2N3 B13202473 {[4,5-dibromo-1-(propan-2-yl)-1H-imidazol-2-yl]methyl}(methyl)amine](/img/structure/B13202473.png)
{[4,5-dibromo-1-(propan-2-yl)-1H-imidazol-2-yl]methyl}(methyl)amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
{[4,5-dibromo-1-(propan-2-yl)-1H-imidazol-2-yl]methyl}(methyl)amine is a synthetic organic compound belonging to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms. This particular compound is characterized by the presence of two bromine atoms at positions 4 and 5, a propan-2-yl group at position 1, and a methylamine group attached to the imidazole ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of {[4,5-dibromo-1-(propan-2-yl)-1H-imidazol-2-yl]methyl}(methyl)amine can be achieved through a multi-step process:
Bromination of Imidazole: The starting material, imidazole, is brominated using bromine in the presence of a suitable solvent like acetic acid to introduce bromine atoms at positions 4 and 5.
Alkylation: The brominated imidazole is then subjected to alkylation with propan-2-yl bromide in the presence of a base such as potassium carbonate to introduce the propan-2-yl group at position 1.
Aminomethylation: The final step involves the reaction of the alkylated product with formaldehyde and methylamine under acidic conditions to introduce the methylamine group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylamine group, leading to the formation of imidazole derivatives with oxidized nitrogen functionalities.
Reduction: Reduction reactions can target the bromine atoms, leading to debromination and the formation of less substituted imidazole derivatives.
Substitution: The bromine atoms at positions 4 and 5 can be substituted with various nucleophiles, such as thiols, amines, or alkoxides, to form a wide range of substituted imidazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium thiolate, ammonia, or sodium alkoxide.
Major Products
Oxidation: Oxidized imidazole derivatives with various nitrogen functionalities.
Reduction: Debrominated imidazole derivatives.
Substitution: Substituted imidazole derivatives with different functional groups replacing the bromine atoms.
科学研究应用
{[4,5-dibromo-1-(propan-2-yl)-1H-imidazol-2-yl]methyl}(methyl)amine has several applications in scientific research:
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving microbial infections and cancer.
Industry: It is used in the development of new materials with specific properties, such as catalysts and dyes.
作用机制
The mechanism of action of {[4,5-dibromo-1-(propan-2-yl)-1H-imidazol-2-yl]methyl}(methyl)amine involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atoms and the imidazole ring play crucial roles in binding to these targets, leading to inhibition or activation of biological pathways. The compound’s effects are mediated through its ability to form hydrogen bonds and other interactions with the target molecules.
相似化合物的比较
Similar Compounds
4,5-dibromo-1H-imidazole: Lacks the propan-2-yl and methylamine groups, making it less versatile in terms of chemical reactivity and biological activity.
1-(propan-2-yl)-1H-imidazole: Lacks the bromine atoms, resulting in different chemical properties and reactivity.
1H-imidazole-2-ylmethylamine: Lacks the bromine atoms and the propan-2-yl group, leading to different biological activities and applications.
Uniqueness
{[4,5-dibromo-1-(propan-2-yl)-1H-imidazol-2-yl]methyl}(methyl)amine is unique due to the presence of both bromine atoms and the propan-2-yl group, which confer distinct chemical reactivity and biological properties. These features make it a valuable compound for various applications in research and industry.
属性
分子式 |
C8H13Br2N3 |
|---|---|
分子量 |
311.02 g/mol |
IUPAC 名称 |
1-(4,5-dibromo-1-propan-2-ylimidazol-2-yl)-N-methylmethanamine |
InChI |
InChI=1S/C8H13Br2N3/c1-5(2)13-6(4-11-3)12-7(9)8(13)10/h5,11H,4H2,1-3H3 |
InChI 键 |
VIMWQTAKEZPDOT-UHFFFAOYSA-N |
规范 SMILES |
CC(C)N1C(=NC(=C1Br)Br)CNC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![1-{[5-(4-Chlorophenyl)thiophen-2-YL]methyl}piperazine](/img/structure/B13202411.png)


![4-Boc-7-chloro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B13202422.png)


![4-{[4-(2-Methylpropyl)phenyl]methyl}-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid](/img/structure/B13202453.png)

![4'-(2-Methylbutan-2-yl)-3-oxaspiro[bicyclo[5.1.0]octane-4,1'-cyclohexane]](/img/structure/B13202462.png)
![1-{Bicyclo[2.2.2]octan-2-yl}ethane-1-sulfonyl chloride](/img/structure/B13202465.png)
![N-[1-(furan-2-yl)ethyl]cyclopropanamine](/img/structure/B13202481.png)
